N-{1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine
Description
N-{1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine is a heterocyclic compound featuring a pyridazin-3-amine moiety linked to an azetidine ring, which is further substituted with a 4-chloro-3-(trifluoromethyl)benzenesulfonyl group. This structure combines a rigid azetidine scaffold with electron-withdrawing substituents (Cl, CF₃) and a sulfonyl linker, which are common in medicinal chemistry for enhancing metabolic stability and target binding .
Properties
IUPAC Name |
N-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N4O2S/c15-12-4-3-10(6-11(12)14(16,17)18)25(23,24)22-7-9(8-22)20-13-2-1-5-19-21-13/h1-6,9H,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRQTEQYJDFEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H12ClF3N4O2S
- Molecular Weight : 384.78 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various disease pathways. The sulfonamide group is known to enhance binding affinity to target proteins, which may lead to inhibition or modulation of their activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the benzenesulfonyl moiety have shown promising results against both bacterial and fungal strains.
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 0.12 |
| Compound B | Antifungal | 0.49 |
This suggests that this compound may possess similar antimicrobial efficacy.
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For example, hybrid derivatives incorporating pyridazine and azetidine structures have demonstrated selective cytotoxicity against various cancer cell lines.
These findings indicate a potential for this compound as a candidate for further anticancer research.
Case Study 1: In Vitro Antimicrobial Evaluation
In a study evaluating various sulfonamide derivatives, this compound was tested against multiple bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Efficacy in Animal Models
A preclinical study investigated the efficacy of related compounds in animal models of cancer. The results showed significant tumor reduction in treated groups compared to controls, supporting the hypothesis that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
Heterocyclic Core : The target compound and share the azetidine-pyridazin-3-amine backbone, whereas lacks azetidine but retains the pyridazin-3-amine group.
Substituent Variation :
- The 4-chloro-3-(trifluoromethyl)benzenesulfonyl group in the target compound is distinct in its combination of Cl, CF₃, and sulfonyl functionalities, which may enhance lipophilicity and binding to hydrophobic enzyme pockets .
- substitutes the sulfonyl group with a carboxylic acid and adds a 2-methylbenzyl chain, likely altering solubility and target specificity.
Synthetic Complexity : Compounds like and involve multi-step syntheses with yields around 41–70%, suggesting that the target compound’s synthesis may similarly require palladium-catalyzed couplings or nucleophilic substitutions .
Pharmacological and Physicochemical Considerations
- Electron-Withdrawing Groups : The CF₃ and Cl substituents in the target compound are associated with improved metabolic stability and enhanced binding to targets like kinases or G-protein-coupled receptors, as seen in antimalarial imidazopyridazines .
- Sulfonyl Linkers : The sulfonyl group in the target compound and may improve solubility and serve as a hydrogen-bond acceptor, a feature critical for protease or phosphatase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
